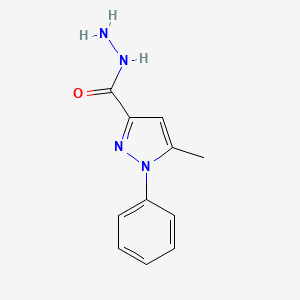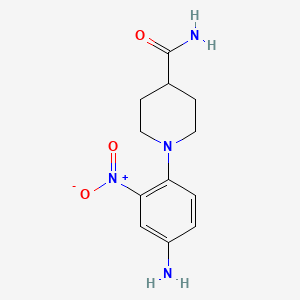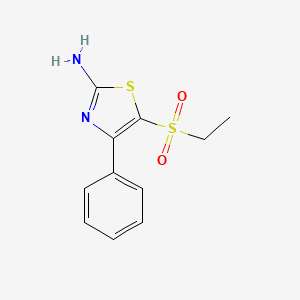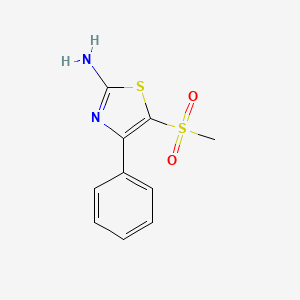
(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol: is an organic compound belonging to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a trifluoromethyl group at the 4-position and a hydroxymethyl group at the 5-position of the thiazole ring
Wissenschaftliche Forschungsanwendungen
Antioxidative Anwendungen
Thiazolderivate, wie "(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol", haben antioxidative Eigenschaften gezeigt . Dies macht sie möglicherweise nützlich in verschiedenen Bereichen, in denen oxidativer Stress eine bedeutende Rolle spielt, wie z. B. bei der Prävention bestimmter Krankheiten oder bei der Konservierung von Lebensmitteln und anderen Materialien.
Analgetische und entzündungshemmende Anwendungen
Thiazolverbindungen sollen signifikante analgetische und entzündungshemmende Wirkungen haben . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente hin .
Antimikrobielle Anwendungen
Thiazole wurden als antimikrobielle Eigenschaften nachgewiesen . Dies deutet darauf hin, dass "this compound" möglicherweise bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt werden könnte.
Antifungal Anwendungen
Thiazolderivate haben sich ebenfalls als antifungal erwiesen . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Pilzinfektionen oder bei der Entwicklung von antifungalbeschichteten Materialien hin.
Antivirale Anwendungen
Thiazolverbindungen wurden als antivirale Eigenschaften nachgewiesen . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer antiviraler Medikamente hin.
Neuroprotektive Anwendungen
Thiazolderivate haben neuroprotektive Eigenschaften gezeigt . Dies deutet auf potenzielle Anwendungen bei der Behandlung neurodegenerativer Erkrankungen oder beim Schutz neuronaler Zellen hin.
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiazole derivatives have been reported to exhibit analgesic and anti-inflammatory activities, suggesting they may interact with targets involved in pain and inflammation pathways .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, indicating they may influence multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit analgesic and anti-inflammatory activities, suggesting they may have effects at the molecular and cellular levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to ensure high efficiency and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2-Methyl
Eigenschaften
IUPAC Name |
[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NOS/c1-3-10-5(6(7,8)9)4(2-11)12-3/h11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAQJWNNEXFILD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CO)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650214 |
Source


|
| Record name | [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-72-9 |
Source


|
| Record name | [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B1328647.png)
![8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328648.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine](/img/structure/B1328651.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol](/img/structure/B1328652.png)

![8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328658.png)
![2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid](/img/structure/B1328659.png)




